Thalidomide-O-C3-acid

PROTAC Ternary Complex Linker Optimization

Thalidomide-O-C3-acid (CAS 2169266-64-0) addresses the critical limitation of generic immunomodulatory drugs (thalidomide, lenalidomide, pomalidomide) by providing a pre-installed three-carbon alkyl linker terminating in a carboxylic acid. This enables direct carbodiimide-mediated amide conjugation to amine-containing warheads for streamlined PROTAC synthesis. Unlike unmodified IMiDs that lack a functionalizable handle, this conjugate is purpose-engineered for targeted protein degradation research. The defined C3 spacer length offers a geometry that may optimize ternary complex formation for specific protein targets compared to C2 or C4 variants, making it an essential building block for linker structure-activity relationship studies and custom PROTAC development.

Molecular Formula C17H16N2O7
Molecular Weight 360.3 g/mol
Cat. No. B2625151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C3-acid
Molecular FormulaC17H16N2O7
Molecular Weight360.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23)
InChIKeyCQVOUORLTYFMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-O-C3-acid: A Cereblon E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-C3-acid (CAS 2169266-64-0) is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand tethered via a three-carbon (C3) alkyl linker to a terminal carboxylic acid group . This compound serves as a modular building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its CRBN-binding moiety recruits the E3 ubiquitin ligase complex, and the terminal carboxylate enables covalent conjugation to target-protein ligands via standard amide coupling chemistry [1]. Unlike unmodified thalidomide, which lacks a functionalizable linker, Thalidomide-O-C3-acid is specifically engineered for streamlined PROTAC assembly, offering a defined spacer length that influences ternary complex formation geometry and subsequent degradation efficiency of the target protein [2].

Why Thalidomide-O-C3-acid Cannot Be Substituted with Generic Thalidomide, Lenalidomide, or Pomalidomide in PROTAC Synthesis


Generic thalidomide, lenalidomide, and pomalidomide are clinically approved immunomodulatory drugs (IMiDs) that bind cereblon and alter its substrate specificity; however, they lack a functionalizable linker moiety for covalent attachment to a target-protein ligand, rendering them unsuitable for direct PROTAC assembly [1]. Thalidomide-O-C3-acid addresses this critical limitation by providing a pre-installed, three-carbon linker terminating in a carboxylic acid, which enables efficient conjugation to amine-containing warheads via standard carbodiimide-mediated amide bond formation . Moreover, even among related thalidomide-linker conjugates—such as Thalidomide-O-C2-acid and Thalidomide-O-C4-acid—the linker length substantially impacts the spatial orientation of the PROTAC ternary complex, and consequently the degradation efficiency of the target protein. Substituting a C2, C3, or C4 linker cannot be assumed to yield equivalent degradation potency; empirical validation is required for each linker variant [2].

Quantitative Evidence for Selecting Thalidomide-O-C3-acid Over Close Analogs


Linker Length Differentiates Thalidomide-O-C3-acid from Thalidomide-O-C2-acid and Thalidomide-O-C4-acid in PROTAC Ternary Complex Formation

Thalidomide-O-C3-acid features a three-carbon alkyl linker connecting the thalidomide cereblon-binding moiety to the terminal carboxylic acid functional group, whereas Thalidomide-O-C2-acid contains a two-carbon linker and Thalidomide-O-C4-acid contains a four-carbon linker. These differences in linker length can alter the spatial proximity and orientation of the E3 ligase and target protein within the ternary complex, directly impacting degradation efficiency . The C3 linker length represents an intermediate spacer option that may provide an optimal balance between flexibility and rigidity for specific target proteins, though empirical data for this specific compound is limited .

PROTAC Ternary Complex Linker Optimization

Functional Group Differentiation: Carboxylic Acid Handle Enables Covalent Conjugation in Thalidomide-O-C3-acid

Thalidomide-O-C3-acid terminates in a carboxylic acid group, providing a reactive handle for covalent attachment to amine-containing target-protein ligands via standard amide bond formation . In contrast, unmodified thalidomide and its clinical analogs lenalidomide and pomalidomide lack such a functionalizable linker, rendering them unsuitable for direct PROTAC assembly [1].

PROTAC Synthesis Bioconjugation Linker Chemistry

Molecular Weight and Physicochemical Distinction of Thalidomide-O-C3-acid from Linker-Length Variants

Thalidomide-O-C3-acid has a molecular weight of 360.32 g/mol, which is intermediate between Thalidomide-O-C2-acid (346.29 g/mol) and Thalidomide-O-C4-acid (374.35 g/mol) . These differences in molecular weight and associated physicochemical properties (e.g., LogP, solubility) can impact cellular permeability, subcellular localization, and the pharmacokinetic profile of the resulting PROTAC molecules [1].

Physicochemical Properties Molecular Weight Linker Chemistry

Optimal Use Cases for Thalidomide-O-C3-acid in PROTAC Drug Discovery and Chemical Biology


PROTAC Synthesis for Targeted Protein Degradation

Thalidomide-O-C3-acid serves as a modular building block for the synthesis of PROTACs, where its thalidomide moiety recruits cereblon E3 ligase and the terminal carboxylic acid enables covalent linkage to target-protein ligands. This application is supported by its defined C3 linker length, which may offer an optimal spatial arrangement for specific target proteins compared to C2 or C4 variants, potentially influencing degradation efficiency [1].

Chemical Biology Tool for Cereblon-Mediated Protein Knockdown Studies

Researchers can employ Thalidomide-O-C3-acid as a starting material to create custom PROTAC molecules for investigating the functional consequences of cereblon-mediated degradation of specific proteins in cellular models. The C3 linker length provides a specific geometry that may be advantageous for certain protein targets where shorter or longer linkers are less effective, making it a valuable tool for exploring linker structure-activity relationships in targeted protein degradation [2].

Structure-Activity Relationship Studies of Linker Length in PROTAC Development

Thalidomide-O-C3-acid is an essential comparator in systematic evaluations of linker length on PROTAC ternary complex formation and degradation efficiency. By synthesizing PROTACs with identical cereblon-binding and target-binding moieties but varying linker lengths (C2, C3, C4), researchers can elucidate the optimal spatial parameters for recruiting cereblon to specific neo-substrates, thereby informing rational PROTAC design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C3-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.